molecular formula C10H11NO B12942622 (S)-3-Phenylpyrrolidin-2-one

(S)-3-Phenylpyrrolidin-2-one

Cat. No.: B12942622
M. Wt: 161.20 g/mol
InChI Key: BNWOFLCLCRHUTF-VIFPVBQESA-N
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Description

(S)-3-Phenylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-phenylalanine with an appropriate reagent to form the pyrrolidinone ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic resolution techniques. These methods aim to produce the compound in high yield and purity, suitable for further applications in various industries.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Phenylpyrrolidin-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl group or other substituents on the pyrrolidinone ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-Phenylpyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (S)-3-Phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    ®-3-Phenylpyrrolidin-2-one: The enantiomer of (S)-3-Phenylpyrrolidin-2-one, with similar chemical properties but different biological activities.

    3-Phenylpyrrolidine: A related compound lacking the carbonyl group, which may exhibit different reactivity and applications.

    N-Phenylpyrrolidin-2-one: A structural isomer with the phenyl group attached to the nitrogen atom, leading to distinct chemical behavior.

Uniqueness: this compound is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(3S)-3-phenylpyrrolidin-2-one

InChI

InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1

InChI Key

BNWOFLCLCRHUTF-VIFPVBQESA-N

Isomeric SMILES

C1CNC(=O)[C@@H]1C2=CC=CC=C2

Canonical SMILES

C1CNC(=O)C1C2=CC=CC=C2

Origin of Product

United States

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